3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a fluoro group, a propyl chain, and an oxadiazole ring linked to a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the dimethoxyphenyl group: This step involves the coupling of the oxadiazole ring with a 3,4-dimethoxyphenyl moiety, often using palladium-catalyzed cross-coupling reactions.
Construction of the quinoline core: The quinoline ring can be synthesized via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Fluorination and propylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluoro group.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoro group enhances its binding affinity through hydrogen bonding and hydrophobic interactions. The oxadiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but lacks the quinoline and oxadiazole rings.
3,4-Dimethoxyphenylethylamine: Contains the dimethoxyphenyl group and an ethylamine chain but lacks the quinoline and oxadiazole rings.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in having the dimethoxyphenyl group but differs in the ester functionality and absence of the quinoline and oxadiazole rings.
Uniqueness
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one is unique due to its combination of a quinoline core, an oxadiazole ring, and a fluoro group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c1-4-9-26-12-16(20(27)15-11-14(23)6-7-17(15)26)22-24-21(25-30-22)13-5-8-18(28-2)19(10-13)29-3/h5-8,10-12H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGKOGVLOCCSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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